5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Overview
Description
The compound “5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a complex organic molecule that features multiple functional groups, including a pyrazolo[3,4-d]pyrimidinone core, a 1,2,4-oxadiazole ring, and halogenated phenyl groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrazolo[3,4-d]pyrimidinone core, the introduction of the oxadiazole ring, and the halogenation of the phenyl groups. Typical synthetic routes might include:
Formation of the pyrazolo[3,4-d]pyrimidinone core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the oxadiazole ring: This might be achieved through the reaction of hydrazides with carboxylic acids or their derivatives.
Halogenation of the phenyl groups: This could be done using halogenating agents such as bromine or fluorine sources under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reactions: Using larger reactors and optimizing reaction conditions.
Purification processes: Employing techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The presence of aromatic rings and nitrogen-containing heterocycles makes it susceptible to oxidation under certain conditions.
Reduction: The compound can be reduced, particularly at the oxadiazole ring or the pyrazolo[3,4-d]pyrimidinone core.
Substitution: Halogenated phenyl groups can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
The compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, such compounds might be investigated for their interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly if the compound exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor binding: Interacting with cellular receptors and modulating their activity.
Pathway modulation: Affecting signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
- 5-((3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- 5-((3-(3-bromo-4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Uniqueness
The unique combination of functional groups in “5-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” might confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of both bromine and fluorine atoms, along with the oxadiazole and pyrazolo[3,4-d]pyrimidinone rings, could result in unique interactions with biological targets or other molecules.
Properties
IUPAC Name |
5-[[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-17(23)16(22)8-13/h2-9,11H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYUGLDEZWOSTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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